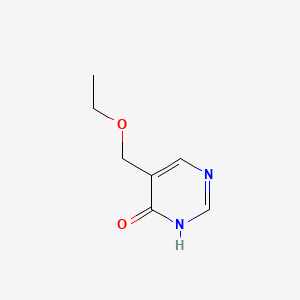
9-cis-Retinyl Oleate-d17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis-Retinyl Oleate-d17: is a synthetic derivative of retinoid compounds, characterized by the presence of deuterium atoms. Its chemical formula is C38H45D17O2 . This compound is primarily used in scientific research, particularly in studies related to retinoid metabolism and visual cycle processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate-d17 involves the esterification of 9-cis-retinol with oleic acid. The process typically includes the following steps:
Activation of Oleic Acid: Oleic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated oleic acid is then reacted with 9-cis-retinol in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to form 9-cis-Retinyl Oleate.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the compound, which can be achieved through hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of 9-cis-retinol with oleic acid using industrial-grade reagents and solvents.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: 9-cis-Retinyl Oleate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized derivatives depending on the substituent used.
科学研究应用
Chemistry:
Isotope Labeling Studies: 9-cis-Retinyl Oleate-d17 is used as a labeled compound in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology:
Retinoid Metabolism Research: The compound is utilized to study the metabolism of retinoids in biological systems, particularly in the visual cycle.
Medicine:
Therapeutic Research: It is investigated for its potential therapeutic applications in treating retinal diseases and other conditions related to retinoid metabolism.
Industry:
作用机制
Molecular Targets and Pathways: 9-cis-Retinyl Oleate-d17 exerts its effects by interacting with retinoid receptors and enzymes involved in the retinoid cycle. The compound is metabolized to 9-cis-retinal, which binds to opsin proteins in the retina, forming the visual pigment rhodopsin. This interaction triggers a cascade of phototransduction events, ultimately leading to vision .
相似化合物的比较
9-cis-Retinyl Acetate: Another retinoid derivative used in similar research applications.
All-trans-Retinyl Oleate: A structural isomer with different biological activity.
11-cis-Retinyl Oleate: Another isomer involved in the visual cycle.
Uniqueness: 9-cis-Retinyl Oleate-d17 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. This labeling provides insights into the dynamics of retinoid metabolism and the visual cycle that are not possible with non-labeled compounds .
属性
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+/i1D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-OIHCPOPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

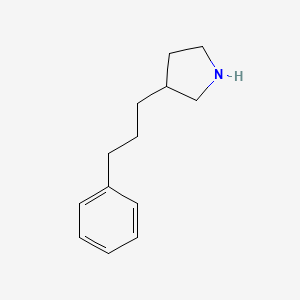
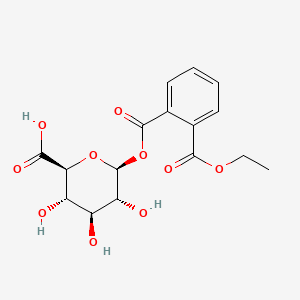
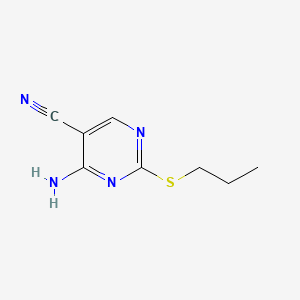
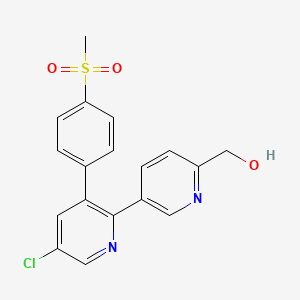
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
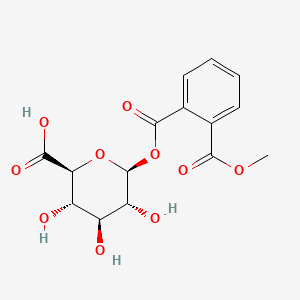
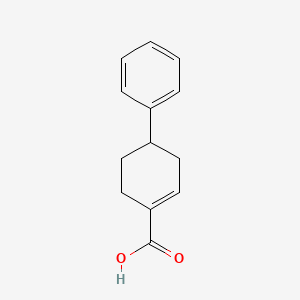
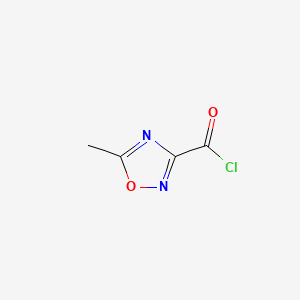
![5-Chloro-4-isothiocyanatobenzo[c][1,2,5]thiadiazole](/img/structure/B586078.png)

